
Tetrakis(triphenylphosphine)platinum(0)
Overview
Description
Tetrakis(triphenylphosphine)platinum(0) (Pt(PPh₃)₄) is a zerovalent platinum complex with four triphenylphosphine (PPh₃) ligands. Its molecular formula is C₇₂H₆₀P₄Pt, with a molecular weight of 1,244.23 g/mol . It appears as a yellow to yellow-brown crystalline powder and is soluble in organic solvents like benzene, making it suitable for homogeneous catalysis .
Preparation Methods
Synthetic Methodology
The synthesis of Pt(PPh₃)₄ follows a well-established one-pot protocol that combines platinum(II) precursors with triphenylphosphine under reductive conditions. The process leverages the affinity of platinum for phosphine ligands and the redox activity of ethanol in alkaline media.
One-Pot Reaction from Potassium Tetrachloroplatinate(II)
The primary route to Pt(PPh₃)₄ begins with potassium tetrachloroplatinate(II) (K₂[PtCl₄]), which undergoes sequential ligand substitution and reduction. The overall reaction is summarized as:
2[\text{PtCl}4] + 2\text{KOH} + 4\text{PPh}3 + \text{C}2\text{H}5\text{OH} \rightarrow \text{Pt(PPh}3\text{)}4 + 4\text{KCl} + \text{CH}3\text{CHO} + 2\text{H}_2\text{O}
This equation highlights the stoichiometric roles of each component:
-
K₂[PtCl₄] : Platinum(II) precursor.
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PPh₃ : Ligand source (4 equivalents).
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C₂H₅OH : Reductant and solvent.
Stepwise Reaction Mechanism
The synthesis proceeds through two distinct stages, each critical for achieving the final platinum(0) complex.
Formation of Dichlorobis(triphenylphosphine)platinum(II)
In the initial step, K₂[PtCl₄] reacts with triphenylphosphine to form the platinum(II) intermediate PtCl₂(PPh₃)₂ :
2[\text{PtCl}4] + 2\text{PPh}3 \rightarrow \text{PtCl}2(\text{PPh}3)2 + 2\text{KCl}
This substitution reaction replaces two chloride ligands with PPh₃, yielding a square-planar Pt(II) complex. Excess PPh₃ ensures complete ligand coordination .
Reduction to Tetrakis(triphenylphosphine)platinum(0)
The Pt(II) intermediate is subsequently reduced by ethanol in the presence of KOH. The alkaline environment deprotonates ethanol, generating ethoxide ions (C₂H₅O⁻), which act as the active reductant:
2(\text{PPh}3)2 + 2\text{PPh}3 + \text{C}2\text{H}5\text{O}^- \rightarrow \text{Pt(PPh}3\text{)}4 + 2\text{Cl}^- + \text{CH}3\text{CHO} + \text{H}2\text{O}
Ethanol is oxidized to acetaldehyde (CH₃CHO), while Pt(II) is reduced to Pt(0). The tetrahedral geometry of the product stabilizes the platinum(0) center .
Optimization of Reaction Conditions
Successful synthesis requires careful control of reaction parameters:
Parameter | Optimal Condition | Effect on Yield |
---|---|---|
PPh₃ Equivalents | 4–6 equivalents | Ensures complete ligand substitution |
Reductant | Ethanol (1–2 mL/g Pt) | Balances reducing power and solubility |
Temperature | 60–80°C | Accelerates reduction without decomposition |
Alkali Source | KOH (2 equivalents) | Maintains basic pH for ethoxide formation |
Excess PPh₃ drives the reaction to completion by displacing residual chloride ligands and stabilizing the Pt(0) product. Lower temperatures (<50°C) result in incomplete reduction, while prolonged heating (>100°C) risks ligand degradation .
Purification and Isolation Techniques
Pt(PPh₃)₄ precipitates as a bright yellow solid upon cooling, enabling straightforward isolation via vacuum filtration. Post-synthesis purification involves:
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Washing : Sequential rinsing with cold ethanol to remove KCl and unreacted PPh₃.
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Drying : Desiccation under vacuum to eliminate residual solvents.
The product’s low solubility in polar solvents (e.g., water, ethanol) simplifies purification, though care must be taken to avoid prolonged exposure to air, which can oxidize the Pt(0) center .
Comparative Analysis with Palladium Analogues
While structurally similar to Pd(PPh₃)₄ , the platinum analogue differs in synthesis:
Feature | Pt(PPh₃)₄ | Pd(PPh₃)₄ |
---|---|---|
Precursor | K₂[PtCl₄] | PdCl₂ |
Reductant | Ethanol/KOH | Hydrazine/Ascorbic acid |
Stability | Air-sensitive (dissociates PPh₃) | More air-stable |
Unlike palladium systems, Pt(PPh₃)₄ cannot employ hydrazine due to competing side reactions, underscoring the selectivity of ethanol in platinum chemistry .
Stability Considerations
Pt(PPh₃)₄ exhibits limited stability in solution, reversibly dissociating one PPh₃ ligand:
3\text{)}4 \leftrightarrow \text{Pt(PPh}3\text{)}3 + \text{PPh}_3
This equilibrium necessitates storage under inert atmospheres (argon/nitrogen) at low temperatures (-20°C) to prevent decomposition. Solid-state stability is enhanced by the crystalline lattice, which hinders ligand loss .
Applications in Coordination Chemistry
Beyond its synthetic utility, Pt(PPh₃)₄ serves as a precursor for diverse platinum complexes:
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Oxidative Addition : Reacts with Cl₂ to form cis-PtCl₂(PPh₃)₂ .
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Hydrogenation Catalysis : Generates hydride species (e.g., trans-PtCl(H)(PPh₃)₂) upon protonation .
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Olefin Complexation : Binds ethylene via displacement of dioxygen ligands .
These transformations underscore its versatility in constructing tailored platinum coordination spheres.
Chemical Reactions Analysis
Oxidative Addition Reactions
Pt(PPh₃)₄ undergoes oxidative addition with halogens, acids, and other electrophiles to form Pt(II) complexes:
Reaction Type | Reagent | Product | Key Conditions |
---|---|---|---|
Halogenation | Cl₂ | cis-PtCl₂(PPh₃)₂ + 2 PPh₃ | Room temperature |
Protonation (mineral acid) | HCl | trans-PtCl(H)(PPh₃)₂ + 2 PPh₃ | Mild acidic conditions |
Oxygenation | O₂ | Pt(η²-O₂)(PPh₃)₂ + 2 PPh₃ | Aerobic conditions |
These reactions highlight the compound’s ability to stabilize diverse coordination geometries and oxidation states .
Reactions with Carbon Dioxide
Under CO₂ atmosphere, Pt(PPh₃)₄ forms a carbonato complex:
Pt(PPh₃)₄ + CO₂ → (Ph₃P)₂PtCO₃ + 2 PPh₃
The product, characterized by IR and NMR spectroscopy, demonstrates platinum’s ability to activate small molecules .
Diboration of Alkynes
In a representative reaction, Pt(PPh₃)₄ (0.25 mol%) catalyzes the diboration of diphenylacetylene with bis(pinacolato)diboron in DMF/toluene at 80°C, achieving 99% yield :
PhC≡CPh + B₂(pin)₂ → Ph(pin)B–C≡C–B(pin)Ph
Ethylene Complex Formation
The dioxygen complex Pt(η²-O₂)(PPh₃)₂ reacts with ethylene to form Pt(η²-C₂H₄)(PPh₃)₂ , a precursor for olefin functionalization .
Comparison with Related Platinum Complexes
Compound | Formula | Key Reactivity Differences |
---|---|---|
Tris(triphenylphosphine)platinum(0) | Pt(PPh₃)₃ | Higher lability, faster ligand substitution |
cis-Dichlorobis(triphenylphosphine)platinum(II) | PtCl₂(PPh₃)₂ | Stable Pt(II) complex, limited oxidative addition |
Pt(η²-O₂)(PPh₃)₂ | PtO₂(PPh₃)₂ | Reacts with alkenes/alkynes for oxygenation |
Pt(PPh₃)₄’s tetrahedral geometry and zero oxidation state distinguish it from these derivatives .
Scientific Research Applications
Tetrakis(triphenylphosphine)platinum(0) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which Tetrakis(triphenylphosphine)platinum(0) exerts its effects primarily involves the cleavage of carbon-chalcogen bonds through oxidative addition. This reaction mechanism is crucial in homogeneous catalysis, where the compound facilitates the formation of new chemical bonds .
Comparison with Similar Compounds
Comparison with Other Zerovalent Platinum Complexes
(a) Bis(triphenylphosphine)platinum(0) (Pt(PPh₃)₂)
- Structure : Contains two PPh₃ ligands instead of four.
- Reactivity : Higher reactivity in oxidative addition reactions due to fewer ligands, which lowers activation energy. For example, replacing Pt(PPh₃)₄ with Pt(PPh₃)₂ increased the yield of a carbene-hydrido complex from 15% to 63% .
- Stability : Less stable than Pt(PPh₃)₄ due to weaker ligand stabilization .
(b) Ethylenebis(triphenylphosphine)platinum(0) (Pt(PPh₃)₂(C₂H₄))
- Structure : Includes an ethylene ligand alongside two PPh₃ ligands.
- Reactivity : Reacts differently with strong acids (e.g., H₂SO₄) compared to Pt(PPh₃)₄, forming distinct intermediates .
- Catalytic Use : Prefers hydrogenation and oxidation reactions .
Data Table 1: Zerovalent Platinum Complexes
Comparison with Palladium and Nickel Analogs
(a) Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
- Structure : Palladium analog of Pt(PPh₃)₄.
- Reactivity : More active in cross-coupling reactions (e.g., Suzuki-Miyaura) but forms less stable intermediates with O₂ and CO₂ .
- Applications : Widely used in organic synthesis for C–C bond formation .
(b) Tetrakis(triphenylphosphine)nickel(0) (Ni(PPh₃)₄)
- Structure : Nickel analog with similar geometry.
- Reactivity : Less studied but shows distinct redox properties compared to Pt/Pd .
Data Table 2: Group 10 Metal Complexes
Compound | Metal | Catalytic Efficiency (C–C Coupling) | Stability with O₂/CO₂ |
---|---|---|---|
Pt(PPh₃)₄ | Pt(0) | Moderate | Forms PtO₂ |
Pd(PPh₃)₄ | Pd(0) | High | Forms PdCO₃ |
Ni(PPh₃)₄ | Ni(0) | Low | Not reported |
Comparison with Platinum(II/IV) Compounds
(a) Dichloro(ethylenediamine)platinum(II) and Cisplatin
- Oxidation State : Pt(II) vs. Pt(0) in Pt(PPh₃)₄.
- DNA Binding : Pt(II) compounds (e.g., cisplatin) strongly inhibit DNA amplification (ΔCq = 16), while Pt(PPh₃)₄ shows negligible effects (ΔCq < 5) .
- Applications : Pt(II/IV) complexes are used in oncology, whereas Pt(0) complexes focus on catalysis .
Data Table 3: Platinum Oxidation States
Compound | Oxidation State | Key Interaction | Biological Activity |
---|---|---|---|
Pt(PPh₃)₄ | 0 | Ligand exchange | None |
Cisplatin | +2 | DNA crosslinking | Anticancer |
PtO₂ | +4 | Redox reactions | Catalysis |
Research Findings and Case Studies
- Hydrosilation Catalysis : Pt(PPh₃)₄ achieved 47–49% yield in intramolecular hydrosilation of silylthiophenes, with product ratios influenced by isomerization .
- Acid Reactivity : Reacts with triflic acid to form Pt–H intermediates, unlike Pt(PPh₃)₂(C₂H₄), which decomposes .
- Ligand Dissociation : Dissociation of PPh₃ ligands is critical for reactivity, as seen in carbene formation .
Biological Activity
Tetrakis(triphenylphosphine)platinum(0), commonly referred to as Pt(PPh₃)₄, is a platinum complex that has garnered significant attention in the fields of inorganic chemistry and biomedicine due to its unique properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in cancer therapy, and other relevant biological interactions.
- Molecular Formula : C₃₆H₃₁P₄Pt
- Molecular Weight : 1,244.25 g/mol
- Appearance : Light yellow to brown powder or crystals
- Storage Conditions : Refrigerated (0-10°C), under inert gas
Tetrakis(triphenylphosphine)platinum(0) exhibits its biological activity primarily through the following mechanisms:
- Oxidative Addition : The compound can undergo oxidative addition reactions with various substrates, which may lead to the formation of reactive intermediates that can interact with biological macromolecules such as DNA and proteins .
- Interaction with Biomolecules : It has been shown to interact with cellular components, influencing pathways related to apoptosis, cell cycle regulation, and signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK .
- Catalytic Activity : As a catalyst in organic reactions, it facilitates the formation of new chemical bonds which can be harnessed in drug development and synthesis of biologically active compounds .
Cancer Therapy
Tetrakis(triphenylphosphine)platinum(0) has been investigated for its potential use in cancer treatment. Its ability to form DNA adducts is similar to that of cisplatin, a well-known chemotherapeutic agent. The following studies highlight its effectiveness:
- Study on Cytotoxicity : Research indicates that Pt(PPh₃)₄ exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
- Combination Therapy : It has been explored in combination with other drugs to enhance therapeutic efficacy and reduce resistance observed with traditional platinum-based therapies .
Antiviral Activity
Recent studies have suggested that tetrakis(triphenylphosphine)platinum(0) may possess antiviral properties. It has shown effectiveness against several viruses by inhibiting viral replication, although the exact mechanisms remain under investigation .
Case Studies
- Cytotoxicity Against Ovarian Cancer Cells :
- Inhibition of Viral Replication :
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What is the standard synthetic route for Tetrakis(triphenylphosphine)platinum(0)?
Methodological Answer: The synthesis involves a two-step reduction of potassium tetrachloroplatinate(II) (K₂PtCl₄).
Step 1: Reaction of K₂PtCl₄ with excess triphenylphosphine (PPh₃) in ethanol under reflux forms the intermediate PtCl₂(PPh₃)₂.
Step 2: Further reduction of PtCl₂(PPh₃)₂ using alkaline ethanol yields Pt(PPh₃)₄ as yellow crystals.
Key Considerations:
- Use inert atmosphere (N₂/Ar) to prevent oxidation of Pt(0).
- Monitor reaction progress via color change (orange to yellow) and FTIR to confirm ligand coordination .
Q. What spectroscopic and analytical methods validate the purity and structure of Pt(PPh₃)₄?
Methodological Answer:
- FTIR: Confirms PPh₃ ligand coordination by detecting ν(P-C) and ν(P-Pt) stretches (e.g., 500–600 cm⁻¹) .
- Elemental Analysis (CHN): Validates carbon (C), hydrogen (H), and nitrogen (N) content, with expected C ~74% (matching C₇₂H₆₀P₄Pt) .
- X-ray Crystallography: Resolves the tetrahedral geometry around Pt(0) .
Q. What safety protocols are critical when handling Pt(PPh₃)₄?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact with PPh₃ (irritant) .
- Ventilation: Use a fume hood to prevent inhalation of fine particles.
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at temperatures below -20°C to prevent decomposition .
Advanced Research Questions
Q. How does solvent polarity influence the catalytic activity of Pt(PPh₃)₄ in oxidative addition reactions?
Methodological Answer:
- Solubility: Pt(PPh₃)₄ dissolves well in non-polar solvents (benzene, chloroform; ~5 g/100 mL) but poorly in polar solvents (water). Solvent choice impacts reaction homogeneity and ligand dissociation kinetics .
- Reactivity: In dichloromethane, the labile PPh₃ ligands dissociate more readily, enhancing Pt(0)'s accessibility for substrate binding. In contrast, toluene stabilizes the tetrahedral structure, slowing reactivity .
Q. What experimental factors contribute to discrepancies in Pt(PPh₃)₄’s catalytic efficiency across studies?
Methodological Answer:
- Purity: Variations in ligand-to-metal ratios (e.g., 97–106% purity) affect active site availability .
- Oxidative Conditions: Exposure to trace O₂ or moisture during synthesis/storage generates Pt(II) byproducts (e.g., PtCl₂(PPh₃)₂), reducing catalytic activity .
- Temperature: Decomposition above 160°C limits high-temperature applications. Pre-reaction TGA/DSC analysis is recommended .
Q. How can Pt(PPh₃)₄’s stability in air-sensitive reactions be optimized?
Methodological Answer:
- Schlenk Techniques: Use gloveboxes or Schlenk lines for synthesis and catalysis to exclude O₂/H₂O .
- Additives: Introduce stabilizing ligands (e.g., 1,5-cyclooctadiene) to reduce ligand dissociation rates.
- In Situ Monitoring: Employ UV-Vis spectroscopy to detect Pt(II) formation (absorption at ~400 nm) .
Properties
CAS No. |
14221-02-4 |
---|---|
Molecular Formula |
C72H60P4Pt |
Molecular Weight |
1244.2 g/mol |
IUPAC Name |
platinum;triphenylphosphane |
InChI |
InChI=1S/4C18H15P.Pt/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h4*1-15H; |
InChI Key |
SYKXNRFLNZUGAJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt] |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt] |
Key on ui other cas no. |
14221-02-4 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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